molecular formula C8H12N6S B1527146 4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 1338494-44-2

4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1527146
M. Wt: 224.29 g/mol
InChI Key: URMQVUJGFWDGNN-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known to exhibit a wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, one method involves the reaction of 4-amino-3,5-dimethyl-1-pyrazole with other reagents .

Scientific Research Applications

1. Synthesis Mechanism Study

  • Application Summary: The compound was used in a study to understand its synthesis mechanism. The study used Fourier transform infrared (FT-IR) spectroscopy for in-line monitoring of the synthesis process .
  • Methods of Application: The obtained data matrix of IR was analyzed by a well-known chemometric method, independent component analysis (ICA), which determined the concentration profiles and the spectra of the reactant, intermediates, and product .
  • Results: The geometric configurations of the intermediates were fully optimized and the vibrational frequencies computed at the density functional theory (DFT) B3LYP/6-31G level of theory . The computational results by the ICA method are in good agreement with those by the quantum chemical calculation method .

2. Medicinal Chemistry

  • Application Summary: Amino-pyrazoles, including 4-amino-3,5-dimethyl pyrazole, have been studied for their potential therapeutic applications .
  • Methods of Application: The study involved the design, synthesis, and biological evaluation of different classes of pyrazoles .
  • Results: Aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

3. Anti-Tubercular Potential

  • Application Summary: Compounds similar to the one you mentioned have been synthesized and evaluated for their anti-tubercular potential against Mycobacterium tuberculosis strain .
  • Methods of Application: The study involved the synthesis of 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole .
  • Results: Compounds showed potent anti-tubercular activity as compared to others .

4. Catalytic Activity in Oxidation Reactions

  • Application Summary: Pyrazole-based ligands, including (3,5-dimethyl-1H pyrazol-1-yl)methanol, have been synthesized and evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone .
  • Methods of Application: The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with the appropriate primary amine . The catalytic activity was tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .
  • Results: Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained . The copper (II)-based complexes showed better reactions rates than those based on other metals .

5. Anti-Tubercular Activity

  • Application Summary: Compounds similar to the one you mentioned have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis strain .
  • Methods of Application: The study involved the synthesis of N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide .
  • Results: The compounds showed potent anti-tubercular activity as compared to others .

6. Catalytic Activity in Hydrolysis Reactions

  • Application Summary: Pyrazole-based ligands, including (3,5-dimethyl-1H pyrazol-1-yl)methanol, have been synthesized and evaluated for their catalytic properties in hydrolysis reactions .
  • Methods of Application: The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with the appropriate primary amine . The catalytic activity was tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .
  • Results: The ligand complexes have been used in various applications: a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent .

Safety And Hazards

While specific safety and hazard information for this compound was not found, it’s generally important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

4-amino-3-[(3,5-dimethylpyrazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6S/c1-5-3-6(2)13(12-5)4-7-10-11-8(15)14(7)9/h3H,4,9H2,1-2H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMQVUJGFWDGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=NNC(=S)N2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
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4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
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4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol

Citations

For This Compound
2
Citations
KA Ajin, S Arun Kumar, M Singh… - Chemistry & …, 2023 - Wiley Online Library
Mycobacterium tuberculosis (Mtb) has numerous cell wall and non‐cell wall mediated receptors for drug action, of which cell wall mediated targets were found to be more promising …
Number of citations: 3 onlinelibrary.wiley.com
K Karrouchi, S Fettach, S Radi, J Taoufik… - Letters in Drug …, 2019 - ingentaconnect.com
Background: Pyrazole is an important class of heterocyclic compound, has been shown to exhibit diverse biological and pharmacological activities such as anti-inflammatory, anti-cancer…
Number of citations: 25 www.ingentaconnect.com

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